2-Amino-1-(4-chlorophenyl)-5-phenyl-1H-pyrrole-3,4-dicarbonitrile
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Overview
Description
2-Amino-1-(4-chlorophenyl)-5-phenyl-1H-pyrrole-3,4-dicarbonitrile is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a pyrrole ring substituted with amino, chlorophenyl, and phenyl groups, along with two nitrile groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(4-chlorophenyl)-5-phenyl-1H-pyrrole-3,4-dicarbonitrile typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-chlorobenzaldehyde with phenylhydrazine can form an intermediate hydrazone, which upon further reaction with malononitrile and subsequent cyclization, yields the desired pyrrole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(4-chlorophenyl)-5-phenyl-1H-pyrrole-3,4-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the nitrile groups or other functional groups present in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
2-Amino-1-(4-chlorophenyl)-5-phenyl-1H-pyrrole-3,4-dicarbonitrile has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives have shown potential in biological assays, including antimicrobial and anticancer activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific biological pathways.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals
Mechanism of Action
The mechanism of action of 2-Amino-1-(4-chlorophenyl)-5-phenyl-1H-pyrrole-3,4-dicarbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors, altering cellular signaling. The exact molecular targets and pathways depend on the specific application and the derivative used .
Comparison with Similar Compounds
Similar Compounds
N-ethyl-2-amino-1-phenylpropan-1-one: A cathinone derivative with psychoactive properties.
N-ethyl-2-amino-1-(4-chlorophenyl)propan-1-one: Another cathinone derivative with similar structural features
Uniqueness
2-Amino-1-(4-chlorophenyl)-5-phenyl-1H-pyrrole-3,4-dicarbonitrile is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in research and industrial applications .
Properties
CAS No. |
88745-12-4 |
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Molecular Formula |
C18H11ClN4 |
Molecular Weight |
318.8 g/mol |
IUPAC Name |
2-amino-1-(4-chlorophenyl)-5-phenylpyrrole-3,4-dicarbonitrile |
InChI |
InChI=1S/C18H11ClN4/c19-13-6-8-14(9-7-13)23-17(12-4-2-1-3-5-12)15(10-20)16(11-21)18(23)22/h1-9H,22H2 |
InChI Key |
XTSYVJNQEOWUMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=C(N2C3=CC=C(C=C3)Cl)N)C#N)C#N |
Origin of Product |
United States |
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